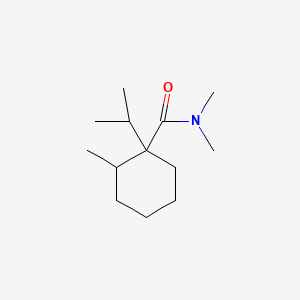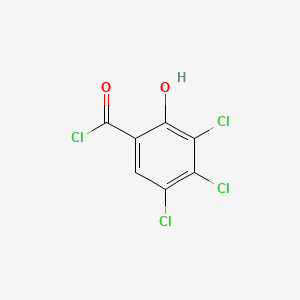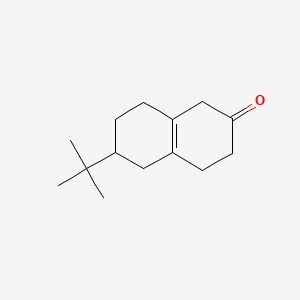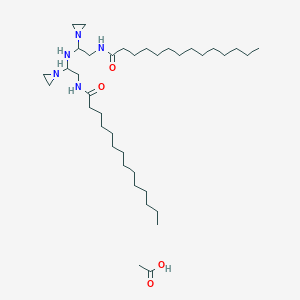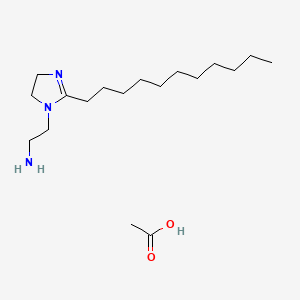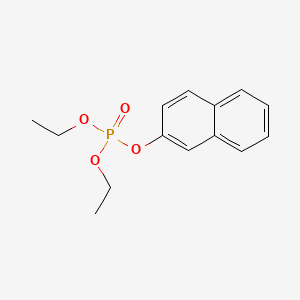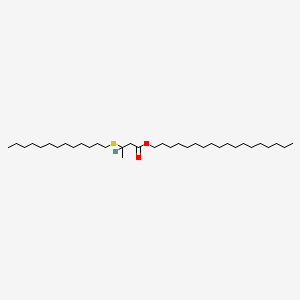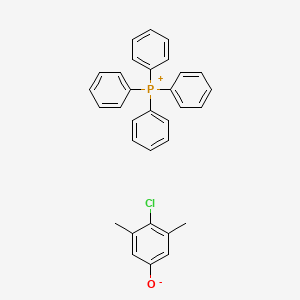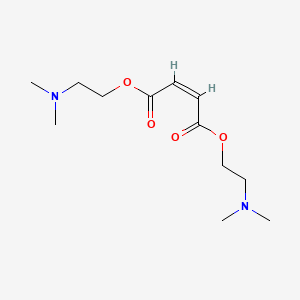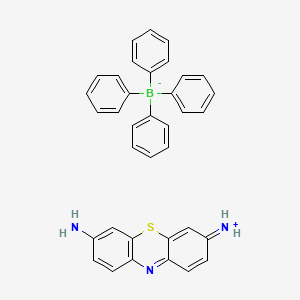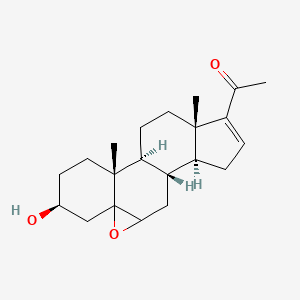
5beta,6beta-Epoxy-3beta-hydroxypregn-16-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 266-509-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Méthodes De Préparation
The preparation methods for EINECS 266-509-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in these reactions include acids, bases, and solvents that facilitate the chemical transformations.
Industrial Production: Large-scale production of EINECS 266-509-7 involves the use of industrial reactors and purification systems to ensure the compound meets regulatory standards for commercial use.
Analyse Des Réactions Chimiques
EINECS 266-509-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
EINECS 266-509-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, EINECS 266-509-7 is used to study its effects on biological systems. It may be used in assays to investigate its interactions with enzymes and other biomolecules.
Industry: In industrial applications, EINECS 266-509-7 is used in the production of various commercial products.
Mécanisme D'action
The mechanism of action of EINECS 266-509-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
EINECS 266-509-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-622-2: Cyclohexyl bromide, used in organic synthesis.
EINECS 203-154-9: 4-Bromoacetanilide, used in pharmaceutical research.
EINECS 202-293-2: Phenyl benzoate, used in chemical manufacturing.
Compared to these compounds, EINECS 266-509-7 may have unique chemical properties or applications that make it particularly valuable in certain research or industrial contexts .
Propriétés
Numéro CAS |
66879-99-0 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-[(1S,2R,5S,11S,12S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-15-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h4,13-14,16-18,23H,5-11H2,1-3H3/t13-,14-,16-,17-,18?,19+,20+,21?/m0/s1 |
Clé InChI |
FJOFXGFQXDZWJF-QLJRBLMKSA-N |
SMILES isomérique |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES canonique |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


